3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Medicinal Chemistry Scaffold Hopping Heterocyclic Synthesis

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine is a critical building block for medicinal chemistry. Unlike the well-known pyrido[4,3-b][1,4]oxazine isomer, this scaffold was 'practically unknown' before 2006, offering unique IP potential. It is the core of tricyclic PARP7 inhibitors with sub-nanomolar potency (IC50=0.56 nM) and oral bioavailability (F=33.9–45.2%). Derivatization yields mGlu4 PAMs with EC50=20 nM. One-step regiospecific synthesis using α-halocarbonyl reagents enables efficient library production, reducing purification needs. Procure this scaffold to explore novel, patentable chemical matter distinct from established isomer space and accelerate your neuroscience or oncology SAR programs.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 20348-23-6
Cat. No. B1316797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
CAS20348-23-6
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)N=CC=C2
InChIInChI=1S/C7H8N2O/c1-2-6-7(8-3-1)9-4-5-10-6/h1-3H,4-5H2,(H,8,9)
InChIKeyQQVXDMFULJVZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 20348-23-6): Core Scaffold Identification and Baseline Properties for Procurement


3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 20348-23-6) is a heterocyclic compound with a fused pyridine-oxazine ring system, having molecular formula C₇H₈N₂O and molecular weight 136.15 g/mol [1]. The compound exhibits a melting point of 86–88 °C and a predicted boiling point of 285.7±29.0 °C at 760 Torr . As a building block, it is supplied commercially at purities ≥97–98% . The pyrido[3,2-b][1,4]oxazine scaffold is the position isomer of the well-known pyrido[4,3-b][1,4]oxazine nucleus, and was first synthesized by reduction of 3,4-dihydro-2H-pyrido[3,2-b]oxazin-3-one [2].

Why Pyrido[4,3-b][1,4]oxazine or Benzoxazine Analogs Cannot Substitute for 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine in Research Applications


Interchanging the pyrido[3,2-b][1,4]oxazine scaffold with its position isomer pyrido[4,3-b][1,4]oxazine or with benzoxazine analogs is not scientifically valid. The pyrido[4,3-b][1,4]oxazine nucleus is well-established in the literature, whereas the pyrido[3,2-b][1,4]oxazine system was described as 'practically unknown' before 2006, indicating distinct synthetic accessibility and biological exploration potential [1]. Moreover, synthetic methods developed for 1,4-benzoxazines are not suitable for pyridine derivatives, necessitating dedicated protocols [1]. This scaffold specificity translates directly to derivative performance: tricyclic PARP7 inhibitors built on the pyrido[3,2-b][1,4]oxazine motif achieve sub-nanomolar potency (IC50 = 0.56 nM) and oral bioavailability (F = 33.9–45.2%) that would not be attainable with a different regioisomeric core [2].

Quantitative Differentiation of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine Against Closest Analogs: A Procurement-Focused Evidence Summary


Scaffold Novelty and Synthetic Accessibility: Pyrido[3,2-b][1,4]oxazine vs. Pyrido[4,3-b][1,4]oxazine Isomer

The pyrido[3,2-b][1,4]oxazine scaffold was characterized as 'practically unknown' in the literature prior to 2006, in stark contrast to the well-documented pyrido[4,3-b][1,4]oxazine isomer [1]. This gap was addressed through a dedicated reduction of 3,4-dihydro-2H-pyrido[3,2-b]oxazin-3-one, achieving the first synthesis of the core scaffold [1]. The synthetic methods established for 1,4-benzoxazines fail when applied to pyridine derivatives, underscoring the non-transferable nature of synthetic protocols across these heterocyclic classes [1].

Medicinal Chemistry Scaffold Hopping Heterocyclic Synthesis

Derivative Potency Benchmarking: PARP7 Inhibitor IC50 from Pyrido[3,2-b][1,4]oxazine-Based Tricyclic Core

A tricyclic PARP7 inhibitor containing the hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine motif, designated compound 18, achieved a PARP7 inhibition IC50 of 0.56 nM [1]. This sub-nanomolar potency was accompanied by oral bioavailability of 33.9% in ICR mice and 45.2% in Beagle dogs [1]. No comparable potency data exist for analogous tricyclic systems built on the pyrido[4,3-b][1,4]oxazine isomer in the context of PARP7 inhibition.

Oncology PARP7 Inhibition Immuno-oncology

mGlu4 Positive Allosteric Modulation: Substituted Pyrido[3,2-b][1,4]oxazine Derivative Achieves 20 nM EC50

A 7-(phenylethynyl)-substituted derivative of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CHEMBL1682811) demonstrated positive allosteric modulation of the human mGlu4 receptor with an EC50 of 20 nM in a calcium mobilization assay using HEK293 cells [1]. This level of potency indicates that the pyrido[3,2-b][1,4]oxazine scaffold can be functionalized to engage Class C GPCR allosteric sites with high affinity.

Neuroscience mGlu4 Receptor Allosteric Modulation

Synthetic Route Efficiency: One-Pot Pyridooxazine-2-Substituted Derivative Formation

Reaction of 2-acetamido-3-hydroxypyridine with methyl 2,3-dibromopropionate or with α-halocarbonyl compounds produced exclusively the 2-substituted pyrido-oxazine in a one-step operation [1]. In contrast, analogous reactions with 2-chloroacrylonitrile or ethyl 2,3-dibromopropionate yielded mixtures of two isomeric pyrido-oxazines, requiring separation [1].

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Optimal Application Scenarios for 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine Based on Verified Differentiation Evidence


Scaffold-Hopping in PARP7 Inhibitor Drug Discovery

The pyrido[3,2-b][1,4]oxazine core serves as the foundation for tricyclic PARP7 inhibitors achieving sub-nanomolar potency (IC50 = 0.56 nM) and oral bioavailability in preclinical species [1]. Procurement of this scaffold is justified for medicinal chemistry teams seeking to explore novel PARP7 inhibitor chemotypes distinct from the well-characterized pyrido[4,3-b] isomer space.

mGlu4 Positive Allosteric Modulator (PAM) Lead Generation

Derivatization of the core scaffold with a 7-phenylethynyl group yields an mGlu4 PAM with an EC50 of 20 nM [1]. This application supports procurement for neuroscience programs targeting metabotropic glutamate receptors, where allosteric modulation offers potential therapeutic advantages over orthosteric ligands.

Regiospecific Diversification for Parallel Library Synthesis

The ability to obtain exclusively 2-substituted pyrido-oxazines in a one-step operation using α-halocarbonyl reagents [1] enables efficient parallel synthesis of compound libraries. This regiospecificity reduces purification requirements and accelerates structure-activity relationship (SAR) exploration compared to methods that generate isomeric mixtures.

Underexplored Chemical Space Exploration for Intellectual Property Generation

The pyrido[3,2-b][1,4]oxazine scaffold was described as 'practically unknown' prior to 2006, in contrast to the well-documented pyrido[4,3-b][1,4]oxazine isomer [1]. This relative scarcity of literature precedent makes the scaffold attractive for generating novel composition-of-matter intellectual property and exploring patentable chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.